molecular formula C21H29ClO2 B1253253 6'-Chloroaureol

6'-Chloroaureol

Cat. No.: B1253253
M. Wt: 348.9 g/mol
InChI Key: WTHNHDFNKOVPBI-LNWOYWOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloroaureol (compound 133) is a sesquiterpene hydroquinone (THQ) derivative isolated from marine sponges of the genus Smenospongia, notably collected from Phi Phi Island, Thailand . Structurally, it belongs to the drimane-type sesquiterpenes, characterized by a fused bicyclic framework with a hydroquinone moiety. The chlorine substituent at the 6'-position distinguishes it from its analogs, such as aureol (131) and 6'-iodoaureol (132) . While its exact biosynthetic pathway remains unelucidated, its isolation alongside halogenated indole alkaloids and other THQs suggests a shared marine-derived enzymatic halogenation mechanism .

Properties

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(1S,10R,11S,14S)-7-chloro-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-trien-6-ol

InChI

InChI=1S/C21H29ClO2/c1-13-6-9-17-19(2,3)10-5-11-21(17)20(13,4)12-14-16(24-21)8-7-15(23)18(14)22/h7-8,13,17,23H,5-6,9-12H2,1-4H3/t13-,17-,20+,21-/m0/s1

InChI Key

WTHNHDFNKOVPBI-LNWOYWOMSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(O3)C=CC(=C4Cl)O)C)CCCC2(C)C

Canonical SMILES

CC1CCC2C(CCCC23C1(CC4=C(O3)C=CC(=C4Cl)O)C)(C)C

Synonyms

6'-chloroaureol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among key sesquiterpene hydroquinones isolated from Smenospongia sp.:

Compound Substituent at 6'-Position Additional Modifications Molecular Features
Aureol (131 ) None (unsubstituted) Hydroquinone core Parent compound; simplest analog
6'-Iodoaureol (132 ) Iodine (I) Ether linkage in dimeric form First iodo-THQ reported
6'-Chloroaureol (133) Chlorine (Cl) None Chlorinated analog of aureol
Aureol acetate (134 ) Acetate group O-acetylation at hydroquinone Enhanced lipophilicity
ent-Chromazonarol (119 ) None Drimane skeleton with hydroxyl Stereoisomeric divergence

Ecological and Pharmacological Implications

  • Halogenation (Cl, I) in these compounds may reflect adaptation to marine environments, where halogen availability influences secondary metabolite production .
  • The chlorine atom in 6'-Chloroaureol could confer enhanced stability or altered interactions with cellular targets compared to aureol, though this hypothesis requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Chloroaureol
Reactant of Route 2
6'-Chloroaureol

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